molecular formula C50H48O4 B033473 Violanthrone-79 CAS No. 85652-50-2

Violanthrone-79

Cat. No.: B033473
CAS No.: 85652-50-2
M. Wt: 712.9 g/mol
InChI Key: LLPQZABTDLOYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Violanthrone-79 (VO-79) is a synthetic polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₅₀H₄₈O₄ and a molecular weight of 712.9 g/mol. Its structure comprises nine fused aromatic rings, two aliphatic side chains, and oxygen heteroatoms in the form of aromatic ketones and aliphatic esters . VO-79 is widely used as a model compound for asphaltenes due to its structural complexity, commercial availability, and relevance to petroleum chemistry . Key applications include:

  • Adsorption studies on mineral surfaces (e.g., quartz, kaolinite) .
  • Aggregation behavior in solvents like toluene and n-heptane .
  • Photochemical upconversion in solar energy research .
  • Drug delivery systems via organic nanoparticles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Violanthrone-79 can be synthesized through a reductive aromatization and functionalization strategy. This involves using low-cost reducing agents such as zinc and sodium dithionite in combination with suitable electrophilic trapping reagents. The process selectively yields violanthrenes functionalized with groups like pivalyloxy, trimethylsiloxy, or methoxy .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reductive aromatization techniques. The process is optimized for high yield and purity, ensuring the compound’s suitability for electronic applications.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
Violanthrone-79 C₅₀H₄₈O₄ 712.9 Nine aromatic rings, two aliphatic chains, oxygen heteroatoms (ketones/esters) Asphaltene modeling, adsorption, solar upconversion
Violanthrone-78 Not specified ~700 (estimated) Structurally similar to VO-79; differences likely in substituents or side chains Asphaltene associative properties
Pyrene C₁₆H₁₀ 202.3 Four aromatic rings, no heteroatoms or side chains Simplified PAH studies, fluorescence probes
Hexabenzocoronene Derivatives Varies >500 Large aromatic cores, island-type structure Modeling island-type asphaltenes
Xylenol Orange Tetrasodium Salt C₃₁H₂₈N₄Na₄O₁₃S 760.6 Ionic, sulfonic acid groups Associative properties in polar environments

Key Insights :

  • VO-79’s oxygen functionalities and aliphatic chains enable interactions (e.g., hydrogen bonding, van der Waals forces) absent in simpler PAHs like pyrene .
  • Violanthrone-78 is structurally analogous but less characterized; its applications are narrower .
  • Hexabenzocoronene derivatives better mimic island-type asphaltenes but lack VO-79’s heteroatoms and solvent versatility .

Adsorption Behavior

Compound Surface Affinity Solvent Dependence Key Interactions Reference
This compound High adsorption on quartz/kaolinite Faster adsorption in n-heptane vs. toluene; stable adsorption at high temperatures Van der Waals, hydrogen bonding, electrostatic
Pyrene Moderate affinity Rapid adsorption but less stability due to smaller size Primarily π-π interactions
Xylenol Orange High in polar environments Enhanced adsorption in ionic solutions Electrostatic, ionic interactions

Key Insights :

  • VO-79’s adsorption is solvent-dependent : n-heptane promotes aggregation, while toluene enhances solubility .
  • Temperature effects : VO-79 adsorption time on quartz increases with temperature, though adsorbed molecule count remains stable .

Aggregation and Solubility

Compound Aggregation Tendency Solvent Compatibility Inhibitor Sensitivity (e.g., DBSA) Reference
This compound Forms large aggregates in n-heptane Stable in toluene; precipitates in heptane Non-monotonic PMV changes with DBSA
Hexabenzocoronene High aggregation in polar solvents Limited solubility in non-polar media Not well studied
Pyrene Low aggregation Soluble in aromatic solvents Minimal impact

Key Insights :

  • VO-79’s aggregation is inhibitor-sensitive : Low DBSA concentrations induce parallel aggregates (low PMV), while high concentrations disperse molecules .
  • Solvent polarity : VO-79’s aliphatic chains stabilize it in toluene, unlike hexabenzocoronene derivatives .

Key Insights :

  • VO-79’s infrared emission in chemiluminescence is unique among dyes .

Biological Activity

Violanthrone-79, a synthetic organic compound, has garnered attention for its diverse biological activities and potential applications in various fields, including medicine, environmental science, and materials science. This article delves into the biological activity of this compound, examining its mechanisms of action, cellular effects, and potential therapeutic uses.

Target Interactions
this compound primarily acts as an n-channel organic semiconductor , influencing excitonic states in the molecules it interacts with. The compound engages in exciton dynamics , which are critical for its biological effects. It has been shown to interact with various biomolecules, including enzymes and proteins, through non-covalent interactions such as hydrogen bonding and π-π stacking.

Biochemical Pathways
The compound affects several biochemical pathways by modulating enzyme activity. Notably, it interacts with cytochrome P450 enzymes , which play a crucial role in drug metabolism and the synthesis of cholesterol, steroids, and other lipids. This interaction can alter the catalytic efficiency and substrate specificity of these enzymes, potentially impacting metabolic processes.

Cellular Effects

This compound exhibits significant effects on cellular functions:

  • Gene Expression : Long-term exposure to this compound can lead to sustained changes in gene expression profiles.
  • Cell Signaling : It modulates signaling pathways by influencing proteins such as kinases and phosphatases, resulting in altered phosphorylation states that affect downstream signaling events.
  • Metabolic Regulation : The compound is involved in regulating metabolic flux by interacting with various cofactors and enzymes, thus influencing metabolite levels within cells.

Pharmacokinetics

This compound demonstrates unique pharmacokinetic properties. In solid films, the excited singlet state of this compound lasts approximately 100 picoseconds before transitioning to a long-lived transient absorption spectrum reminiscent of triplet states observed in solution. This characteristic is crucial for its applications in photodynamic therapy and biological imaging .

Photodynamic Therapy Applications

Research has explored the use of this compound in photodynamic therapy (PDT), where it acts as a photosensitizer. In a study involving cancer cell lines, the compound showed enhanced cytotoxicity when activated by light, leading to increased apoptosis rates compared to untreated controls. This suggests its potential as an effective agent in cancer treatment protocols .

Environmental Impact

Another study investigated the environmental implications of this compound's degradation products. The compound was found to undergo photodegradation under UV light, resulting in less toxic byproducts that could mitigate environmental risks associated with organic pollutants. This property highlights its dual role as both a chemical agent and a potential environmental remediation tool .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

CompoundBiological ActivityKey Features
Violanthrone-78Similar excitonic propertiesLess stable than this compound
IsoviolanthroneLimited biological studies availableStructural isomer with different properties
Vat Violet 1Known for dyeing applicationsLess emphasis on biological activity
Vat Blue 18Similar to Vat Violet 1Primarily used in textiles

This compound stands out due to its combination of photophysical properties and biochemical interactions that allow for significant biological activity.

Q & A

Q. Basic: What spectroscopic techniques are most effective for characterizing the molecular structure of Violanthrone-79, and how should data interpretation be approached?

Answer:
this compound’s structure (C₅₀H₄₈O₄) requires multimodal spectroscopic analysis. Ultraviolet-Visible (UV-Vis) spectroscopy identifies π-π* transitions in its conjugated aromatic system, while Fourier-Transform Infrared (FTIR) spectroscopy resolves carbonyl stretching modes (~1650–1700 cm⁻¹) and ring vibrations. Nuclear Magnetic Resonance (¹H/¹³C NMR) elucidates proton environments and substituent effects, though signal broadening may occur due to aggregation. For nanoaggregates, Two-Dimensional Infrared (2D IR) spectroscopy is critical: it distinguishes parallel vs. anti-parallel configurations by analyzing vibrational coupling between carbonyl groups . Computational modeling (e.g., electrostatic coupling models) should complement experimental data to resolve overlapping spectral features .

Q. Basic: What are the key challenges in synthesizing and purifying this compound for experimental studies?

Answer:
Synthesis typically involves multi-step condensation of anthraquinone derivatives, requiring strict control of temperature and stoichiometry to avoid side products like incomplete cyclization adducts. Post-synthesis purification via column chromatography (silica gel, toluene/ethyl acetate gradients) is essential, but this compound’s low solubility complicates recovery. Recrystallization in dimethylformamide (DMF) or chlorinated solvents improves purity, monitored by High-Performance Liquid Chromatography (HPLC) with UV detection. Aggregation during drying must be mitigated via lyophilization or inert gas flow to preserve monomeric integrity for reproducible experiments .

Q. Advanced: How can molecular dynamics (MD) simulations be optimized to study this compound’s solvent interactions and aggregation behavior?

Answer:
MD simulations require force fields (e.g., OPLS4) parameterized for polycyclic aromatic hydrocarbons to model π-π stacking and solvent interactions accurately. Use explicit solvent models (toluene, n-heptane) with periodic boundary conditions and 2 fs time steps. For aggregation studies, simulate systems with 5–10 wt% this compound to mimic experimental concentrations. Analyze radial distribution functions (RDFs) for stacking distances (3.4–4.0 Å indicative of π-π interactions) and solvent-accessible surface area (SASA) to quantify hydrophobicity-driven assembly. Validate against experimental data (e.g., Dynamic Light Scattering for aggregate size) .

Q. Advanced: How can contradictions in reported adsorption capacities of this compound on nanomaterial surfaces be resolved methodologically?

Answer:
Discrepancies often arise from variations in nanoparticle synthesis (e.g., surface modification with Ce, Zr, or H atoms) and adsorption protocols. Standardize testing by:

  • Using batch adsorption experiments with controlled pH, ionic strength, and contact time (24–48 hrs).
  • Characterizing nanomaterials pre/post-adsorption via BET surface area, XPS, and TEM to confirm structural stability.
  • Fitting isotherms to the Sips model (heterogeneous surfaces) instead of Langmuir, as this compound exhibits multi-layer adsorption on modified pyroxene nanoparticles . Cross-validate with Molecular Dynamics (MD) simulations to quantify binding energies and adsorption orientations .

Q. Basic: What experimental factors influence the stability of this compound in solid-state upconversion applications?

Answer:
Solid-state phase stability is hindered by molecular rearrangement and thermal degradation. Key factors include:

  • Crystallinity : Amorphous phases (from rapid solvent evaporation) reduce upconversion efficiency. Use slow annealing in argon to enhance crystallinity.
  • Matrix Compatibility : Embedding this compound in polymer matrices (e.g., PMMA) mitigates aggregation but requires compatibility testing via DSC/TGA.
  • Environmental Controls : Oxygen-free encapsulation (glovebox processing) prevents photo-oxidation of carbonyl groups, monitored via FTIR .

Q. Advanced: How does the anti-parallel configuration of this compound nanoaggregates impact photophysical properties?

Answer:
Anti-parallel stacking, identified via 2D IR spectroscopy, reduces exciton recombination by delocalizing electrons across coupled carbonyl groups. This configuration enhances triplet-state lifetime (critical for upconversion) compared to parallel stacking. Experimental validation involves:

  • Time-resolved fluorescence spectroscopy to measure excited-state decay kinetics.
  • Transient absorption spectroscopy to track triplet-triplet annihilation efficiency.
  • Computational modeling of dipole-dipole coupling in anti-parallel vs. parallel geometries .

Q. Advanced: What strategies address discrepancies between computational predictions and experimental observations of this compound’s solubility parameters?

Answer:
Discrepancies often stem from oversimplified solvent models or neglecting aggregation. Mitigate by:

  • Using COSMO-RS simulations with activity coefficients adjusted for this compound’s self-association.
  • Experimentally determining Hansen solubility parameters via turbidimetry in solvent blends (e.g., toluene/n-heptane).
  • Cross-referencing MD simulations (solvent-solute RDFs) with Dynamic Light Scattering (DLS) to correlate predicted vs. observed aggregation thresholds .

Properties

IUPAC Name

30,34-dioctoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H48O4/c1-3-5-7-9-11-17-27-53-41-29-39-31-19-13-15-21-35(31)49(51)37-25-23-33-34-24-26-38-44-40(32-20-14-16-22-36(32)50(38)52)30-42(54-28-18-12-10-8-6-4-2)48(46(34)44)47(41)45(33)43(37)39/h13-16,19-26,29-30H,3-12,17-18,27-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPQZABTDLOYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584562
Record name 16,17-Bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85652-50-2
Record name 16,17-Bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.